
Zinc bis(N6-lauroyl-L-lysinate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc bis(N6-lauroyl-L-lysinate): is a chemical compound with the molecular formula C36H70N4O6Zn . It is a zinc salt of N6-lauroyl-L-lysine, where two molecules of N6-lauroyl-L-lysine are coordinated to a zinc ion. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zinc bis(N6-lauroyl-L-lysinate) typically involves the reaction of zinc salts with N6-lauroyl-L-lysine. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the proper coordination of the ligands to the zinc ion .
Industrial Production Methods: Industrial production of Zinc bis(N6-lauroyl-L-lysinate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc bis(N6-lauroyl-L-lysinate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized zinc complexes, while reduction can produce reduced zinc species .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Zinc bis(N6-lauroyl-L-lysinate) is used as a catalyst in various organic reactions. Its unique coordination properties make it an effective catalyst for promoting specific chemical transformations .
Biology: In biological research, the compound is studied for its potential role in cellular processes. It has been shown to interact with proteins and enzymes, influencing their activity and function .
Medicine: In medicine, Zinc bis(N6-lauroyl-L-lysinate) is explored for its therapeutic potential. It has been investigated for its antimicrobial properties and its ability to modulate immune responses .
Industry: In industrial applications, the compound is used in the formulation of personal care products, such as shampoos and lotions, due to its surfactant properties .
Wirkmechanismus
The mechanism of action of Zinc bis(N6-lauroyl-L-lysinate) involves its interaction with molecular targets such as proteins and enzymes. The zinc ion in the compound can coordinate with amino acid residues in proteins, altering their structure and function. This coordination can modulate enzymatic activity, influence signal transduction pathways, and affect cellular processes .
Vergleich Mit ähnlichen Verbindungen
Zinc bis(N6-palmitoyl-L-lysinate): Similar to Zinc bis(N6-lauroyl-L-lysinate), but with a palmitoyl group instead of a lauroyl group.
Zinc bis(N6-stearoyl-L-lysinate): Contains a stearoyl group instead of a lauroyl group.
Zinc bis(N6-myristoyl-L-lysinate): Features a myristoyl group in place of the lauroyl group.
Uniqueness: Zinc bis(N6-lauroyl-L-lysinate) is unique due to its specific lauroyl group, which imparts distinct physicochemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
61745-61-7 |
|---|---|
Molekularformel |
C18H34N2O3Zn |
Molekulargewicht |
391.9 g/mol |
IUPAC-Name |
zinc;(2S)-2-amino-6-(1-oxidododecylideneamino)hexanoate |
InChI |
InChI=1S/C18H36N2O3.Zn/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-15-12-11-13-16(19)18(22)23;/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23);/q;+2/p-2/t16-;/m0./s1 |
InChI-Schlüssel |
FWYKREKIICRDQP-NTISSMGPSA-L |
Isomerische SMILES |
CCCCCCCCCCCC(=NCCCC[C@@H](C(=O)[O-])N)[O-].[Zn+2] |
Kanonische SMILES |
CCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


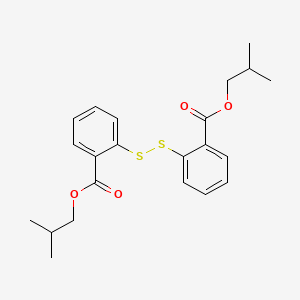
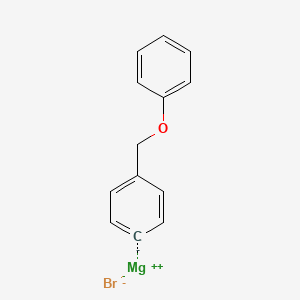
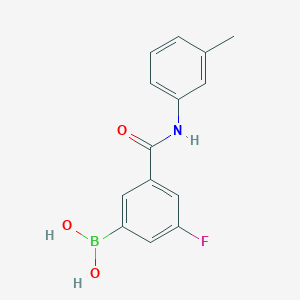
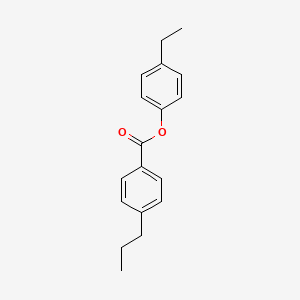
![(2S,3S,4R,5S)-2-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12647280.png)


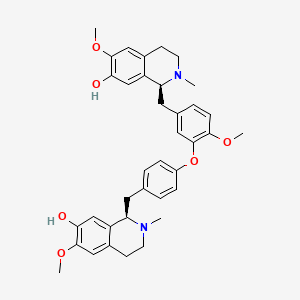
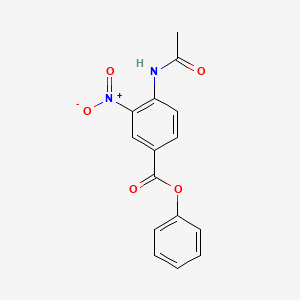
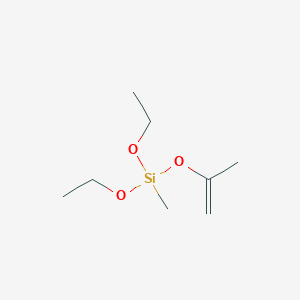


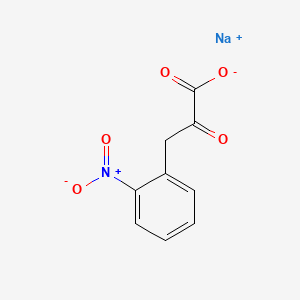
![1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647352.png)
